

Technical Guide: Synthesis and Characterization of 2-Methyl-4'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *2-Methyl-4'-morpholinomethyl benzophenone*
CAS No.: 898769-62-5
Cat. No.: B1324789

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Executive Summary & Compound Profile

Target Molecule: **2-Methyl-4'-morpholinomethyl benzophenone** CAS Registry Number: 898769-62-5 Molecular Formula:

Molecular Weight: 295.38 g/mol

Structural Analysis: The molecule features a benzophenone core with two distinct aromatic rings:

- Ring A (Ortho-substituted): Contains a methyl group at the C2 position, providing steric bulk and influencing the dihedral angle of the carbonyl.
- Ring B (Para-substituted): Contains a morpholinomethyl moiety at the C4' position. This basic side chain significantly enhances solubility in aqueous media and is a common pharmacophore in drug discovery (e.g., to improve bioavailability or target kinase domains).

Applications:

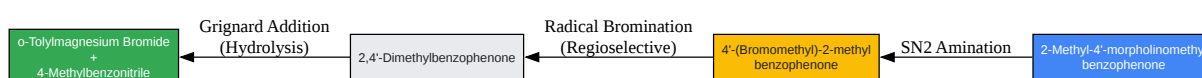
- **Pharmaceutical Intermediate:** The morpholine moiety acts as a solubility handle and hydrogen-bond acceptor.
- **Photoinitiator:** Substituted benzophenones are widely used in UV-curing applications; the amine functionality can act as a co-initiator/synergist.

Retrosynthetic Analysis & Strategy

To achieve high regioselectivity, a direct Friedel-Crafts acylation or Mannich reaction is suboptimal due to the deactivating nature of the carbonyl group and potential isomer mixtures.

Optimal Pathway:

- **Scaffold Construction:** Synthesis of 2,4'-dimethylbenzophenone via Grignard addition to a nitrile. This ensures exclusive regiochemistry compared to Friedel-Crafts acylation (which often yields ortho/para mixtures).
- **Regioselective Activation:** Radical bromination (Wohl-Ziegler) of the 4'-methyl group. The 4'-methyl is sterically accessible, whereas the 2-methyl is shielded by the carbonyl and the orthogonal twist of the phenyl ring, favoring reaction at the 4'-position.
- **Nucleophilic Substitution:** Displacement of the benzylic bromide with morpholine.



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Figure 1: Retrosynthetic logic prioritizing regiocontrol and steric differentiation.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4'-Dimethylbenzophenone

This step utilizes the reaction between a Grignard reagent and a nitrile to form a ketimine intermediate, which is hydrolyzed to the ketone. This avoids the isomer separation issues common in Friedel-Crafts acylation.

Reagents:

- 4-Methylbenzonitrile (1.0 eq)
- o-Tolylmagnesium bromide (1.2 eq, 1.0 M in THF)
- Anhydrous THF (Solvent)
- HCl (1M, for hydrolysis)

Protocol:

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.
- Addition: Charge the flask with 4-methylbenzonitrile (11.7 g, 100 mmol) and anhydrous THF (100 mL). Cool to 0°C.
- Grignard Reaction: Add o-tolylmagnesium bromide (120 mL, 120 mmol) dropwise over 30 minutes. The solution will turn dark (formation of magnesium salt of ketimine).
- Reflux: Warm to room temperature, then heat to mild reflux (65°C) for 4 hours to ensure completion.
- Hydrolysis: Cool to 0°C. Carefully quench with saturated
. Add 1M HCl (100 mL) and stir vigorously at room temperature for 2 hours to hydrolyze the ketimine to the ketone.
- Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over
, and concentrate.
- Purification: Distillation under reduced pressure or flash chromatography (Hexanes/EtOAc 95:5).
 - Yield Target: 85-90%

- Key Intermediate Data: ¹H NMR shows two methyl singlets (~2.3 ppm and ~2.4 ppm).

Step 2: Regioselective Bromination (Wohl-Ziegler)

Rationale: The 4'-methyl group is electronically activated and sterically exposed. The 2-methyl group is sterically hindered, minimizing side reactions.

Reagents:

- 2,4'-Dimethylbenzophenone (10.5 g, 50 mmol)
- N-Bromosuccinimide (NBS) (8.9 g, 50 mmol)
- AIBN (Azobisisobutyronitrile) (0.2 g, catalytic)
- Carbon Tetrachloride () or Benzotrifluoride (green alternative)

Protocol:

- Dissolve the ketone in the solvent (150 mL).
- Add NBS and AIBN.
- Reflux: Heat to reflux.^[1] Monitor by TLC. The reaction is complete when succinimide floats to the surface (approx. 2-4 hours).
 - Critical Control: Stop immediately upon consumption of starting material to prevent dibromination.
- Filtration: Cool to 0°C to precipitate succinimide. Filter.
- Concentration: Evaporate solvent to yield the crude benzyl bromide. Use directly in Step 3 to avoid degradation.

Step 3: Amination with Morpholine

Reagents:

- Crude 4'-(Bromomethyl)-2-methylbenzophenone (approx. 50 mmol)
- Morpholine (8.7 g, 100 mmol, 2.0 eq)
- (anhydrous, 13.8 g, 100 mmol)
- Acetonitrile (ACN) or DMF (100 mL)

Protocol:

- Suspend
in ACN/DMF containing the morpholine.
- Add the crude bromide solution dropwise at Room Temperature (RT).
- Reaction: Stir at RT for 4 hours. If sluggish, warm to 50°C.
- Workup: Dilute with water (300 mL). Extract with Dichloromethane (DCM).
- Acid-Base Extraction (Purification Trick):
 - Extract the DCM layer with 1M HCl (Product moves to aqueous phase as salt).
 - Discard organic layer (removes non-basic impurities).
 - Basify aqueous layer with 2M NaOH to pH 10.
 - Extract back into DCM.
- Final Polish: Dry (
) and concentrate. Recrystallize from Ethanol/Hexane if solid, or purify via column chromatography (DCM/MeOH 95:5).

Characterization Data

The following data confirms the structure of **2-Methyl-4'-morpholinomethyl benzophenone**.

NMR Spectroscopy (Predicted)

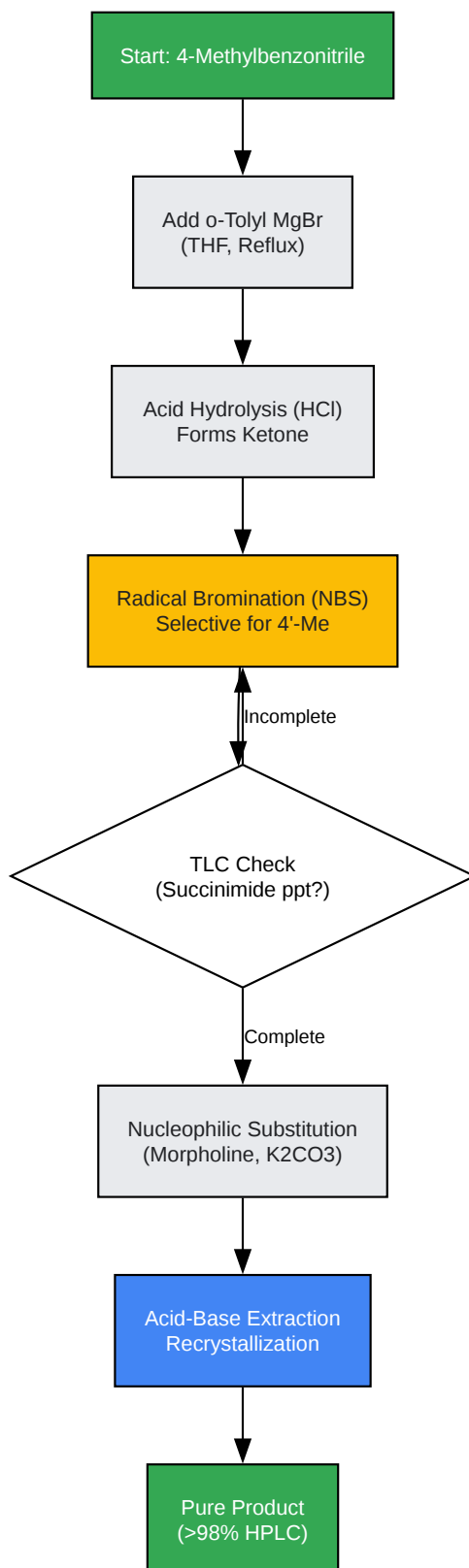
Nucleus	Shift (ppm)	Multiplicity	Integration	Assignment
1H	2.35	Singlet	3H	Ar-CH3 (C2 position)
1H	2.45	Multiplet	4H	Morpholine N-CH2
1H	3.58	Singlet	2H	Benzylic CH2 (Bridge)
1H	3.72	Multiplet	4H	Morpholine O-CH2
1H	7.15 - 7.35	Multiplet	4H	Ring A (o-Tolyl) protons
1H	7.45	Doublet (J=8Hz)	2H	Ring B (C3', C5')
1H	7.75	Doublet (J=8Hz)	2H	Ring B (C2', C6')
13C	198.2	Singlet	-	C=O (Carbonyl)
13C	63.0	-	-	Benzylic Carbon
13C	67.0	-	-	Morpholine O-C

Mass Spectrometry

- Method: ESI-MS (Positive Mode)
- Calc. Mass: 295.16
- Observed:
- Fragmentation: Characteristic loss of morpholine radical may be observed.

Process Workflow Diagram

The following diagram illustrates the critical decision points and flow of the synthesis.



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Figure 2: Step-by-step synthetic workflow with quality control checkpoints.

References

- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard additions to nitriles).
- Wohl-Ziegler Bromination
 - Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. [Link](#)
- Salvatore, R. N., et al. (2002). Synthesis of secondary amines. Tetrahedron, 58(2), 263-265.
- Compound Data Verification: CAS Registry No. 898769-62-5 (**2-Methyl-4'-morpholinomethyl benzophenone**). Supplier catalogs (e.g., BLDpharm, Sigma-Aldrich) confirm structure and existence.

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Sources

- [1. EP0101760A1 - Process for producing fluorobenzophenone derivatives - Google Patents \[patents.google.com\]](#)
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